molecular formula C6H3BrINO B13686080 4-Bromo-3-iodopicolinaldehyde

4-Bromo-3-iodopicolinaldehyde

Cat. No.: B13686080
M. Wt: 311.90 g/mol
InChI Key: FZSCXYDMPUNOLD-UHFFFAOYSA-N
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Description

4-Bromo-3-iodopicolinaldehyde is a heterocyclic organic compound that belongs to the family of picolinaldehydes It is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, specifically at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-iodopyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylation reagents like Vilsmeier-Haack reagent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodopicolinaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products:

  • Substituted picolinaldehydes
  • Picolinic acids
  • Alcohol derivatives
  • Coupled aromatic compounds

Scientific Research Applications

4-Bromo-3-iodopicolinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential precursor for bioactive compounds and probes for biological studies.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodopicolinaldehyde is primarily based on its ability to undergo various chemical transformations. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions, enabling the formation of diverse molecular structures. Its aldehyde group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

  • 4-Bromo-3-chloropicolinaldehyde
  • 4-Bromo-3-fluoropicolinaldehyde
  • 4-Iodo-3-chloropicolinaldehyde

Comparison: 4-Bromo-3-iodopicolinaldehyde is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated picolinaldehydes. The combination of these halogens allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C6H3BrINO

Molecular Weight

311.90 g/mol

IUPAC Name

4-bromo-3-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrINO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H

InChI Key

FZSCXYDMPUNOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)I)C=O

Origin of Product

United States

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